Beta-Amyloid (1-33)

Neurotoxicity Primary Neuronal Culture Alzheimer's Disease

Unlike aggregation-prone Aβ(1-40)/(1-42), Beta-Amyloid (1-33) is a naturally-occurring, soluble fragment lacking the hydrophobic C-terminal nucleation region. Truncated at Gly33, it unlinks aggregation from neurotoxicity, making it the essential cognate negative control for cytotoxicity assays and an ideal non-aggregating baseline standard for ThT/DLS inhibitor screening. Generated by metalloendopeptidase cleavage, its abundance independently reflects Aβ clearance activity—critical for unambiguous CSF biomarker interpretation. For Alzheimer's vaccine research, it retains full B and T cell epitopes but eliminates fibrillogenic, autoreactive C-terminal residues. Choose this β-Amyloid (1-33) peptide to eliminate confounded results in your critical experiments.

Molecular Formula
Molecular Weight 3674
Cat. No. B1578786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-33)
Molecular Weight3674
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-33) Peptide for Alzheimer's Research: Product Overview and Selection Criteria


Beta-Amyloid (1-33) is a 33-amino acid proteolytic fragment of the Alzheimer's amyloid-β (Aβ) peptide family, spanning residues Asp1–Gly33 of the full-length Aβ sequence [1]. It is naturally generated through two distinct pathways: alternative γ-secretase cleavage of the amyloid precursor protein (APP) and, more notably, proteolytic trimming of longer Aβ species (such as Aβ(1-40) and Aβ(1-42)) by metalloendopeptidases including Cathepsin B and Insulin-Degrading Enzyme [2]. Aβ(1-33) is a naturally-occurring, soluble species detectable in human and canine cerebrospinal fluid (CSF) and is increasingly recognized as a functionally distinct fragment with non-neurotoxic properties and diagnostic biomarker potential, in contrast to the aggregation-prone, neurotoxic full-length forms [3].

Why Beta-Amyloid (1-33) Cannot Be Interchanged with Other Aβ Fragment Lengths in Experimental Protocols


Despite sharing the N-terminal sequence with all Aβ species, Aβ(1-33) exhibits three critical functional divergences that preclude simple substitution by Aβ(1-40), Aβ(1-42), or shorter fragments such as Aβ(1-16). First, the C-terminal truncation at Gly33 eliminates the hydrophobic aggregation-nucleating region (residues 34–42), resulting in markedly different aggregation kinetics and oligomer morphology [1]. Second, Gly33 itself has been identified as the key amino acid residue governing the toxic conformation of Aβ; truncation at this precise position unlinks aggregation from neurotoxicity, producing a fragment that is soluble and non-neurotoxic while still maintaining the B and T cell epitopes required for immunological studies [2]. Third, Aβ(1-33) arises from a distinct metabolic pathway—metalloendopeptidase cleavage rather than direct γ-secretase processing—meaning its abundance independently reflects Aβ clearance activity rather than production, which is critical for CSF biomarker interpretation [3]. Interchanging Aβ(1-33) with other Aβ fragments without accounting for these differences can lead to misinterpretation of aggregation assays, erroneous toxicity readouts, and confounded biomarker analyses.

Quantitative Differentiation Evidence for Beta-Amyloid (1-33): Head-to-Head Comparator Data


Non-Neurotoxic Profile of Aβ(1-33) Versus Aβ(1-40) in Primary Neuronal Cultures

In contrast to full-length Aβ(1-40), which induces dose-dependent apoptotic cell death in rat cortical neurons, Aβ(1-33) generated by metalloendopeptidase cleavage at the Gly33-Leu34 bond shows no detectable neurotoxicity at equivalent concentrations [1]. The C-terminal truncation removes the hydrophobic fusogenic domain (residues 34–40) necessary for neuronal membrane insertion and apoptotic signaling, effectively converting a neurotoxic entity into a benign catabolic intermediate .

Neurotoxicity Primary Neuronal Culture Alzheimer's Disease

Gly33 as the Critical Determinant of Aβ Toxicity: Mutagenesis Evidence from Aβ(1-42)

Site-directed mutagenesis studies on Aβ(1-42) demonstrate that substitution of Gly33 (G33A or G33I) dramatically reduces oligomer toxicity while paradoxically increasing the propensity to form higher-order oligomers [1]. In hippocampal slice electrophysiology, Aβ(1-42) WT oligomers inhibited long-term potentiation (LTP), whereas Aβ(1-42) G33 variant oligomers completely lost the ability to inhibit LTP [1]. This establishes Gly33 as the critical molecular switch that couples Aβ aggregation to neurotoxicity, explaining why naturally occurring Aβ(1-33)—which exposes Gly33 as the C-terminal residue—is functionally distinct from longer Aβ species.

Glycine 33 Oligomerization-Toxicity Uncoupling LTP Electrophysiology

Reduced Aggregation Propensity of Aβ(1-33) Relative to Aβ(1-40) and Aβ(1-42)

Computational and in vitro studies on the degradation products of Aβ demonstrate that C-terminally truncated fragments including Aβ(1-33) exhibit markedly reduced fibrillogenic capacity compared to full-length Aβ(1-40) [1]. In molecular dynamics simulations, long Aβ fragments such as Aβ(1-33) displayed a small solvent-accessible surface area per residue (≤1.0 nm² per residue), indicative of limited aggregation-competent surface exposure, in contrast to the highly aggregation-prone Aβ(1-40) and Aβ(1-42) [1]. Experimentally, cathepsin B-mediated cleavage of Aβ(1-42) generates Aβ(1-33) as a predominant stable product, and this processing correlates with reduced amyloid formation in thioflavin T assays [2].

Fibrillogenesis Thioflavin T Aggregation Assay Protein Misfolding

CSF Biomarker Specificity: Aβ(1-33) as a Component of the Four-Peptide AD Diagnostic Signature

Quantitative mass spectrometry analysis of human CSF has identified a specific Aβ fragment signature—consisting of Aβ(1-16), Aβ(1-33), Aβ(1-39), and Aβ(1-42)—that distinguishes sporadic Alzheimer's disease patients from non-demented controls with an overall classification accuracy of 86% [1]. Aβ(1-33) alone, when combined with Aβ(1-16), Aβ(1-39), and Aβ(1-42) in a multiplexed model, provided superior diagnostic discrimination compared to any single Aβ isoform measurement, including the traditional Aβ(1-42)/Aβ(1-40) ratio [1][2]. The concentration of Aβ(1-33) in CSF was determined to be 3672.78 Da by MALDI-TOF/TOF mass spectrometry, with relative abundance values correlating with disease state independently of Aβ(1-40) [3].

CSF Biomarker Mass Spectrometry Alzheimer's Diagnosis

Cathepsin B-Mediated Generation of Aβ(1-33): A Quantitative Catabolic Pathway Marker

Incubation of synthetic Aβ(1-42) with recombinant Cathepsin B (CatB) results in dose-dependent proteolytic cleavage, generating Aβ(1-40), Aβ(1-38), and Aβ(1-33) as major products [1]. Quantitative analysis revealed that Aβ(1-33) is produced as a stable end-product through cleavage at the Gly33–Leu34 bond, with Aβ(1-33) levels increasing proportionally with CatB concentration and incubation time [1]. This contrasts with γ-secretase-mediated generation of Aβ(1-40) and Aβ(1-42), which reflect APP processing rates. Thus, Aβ(1-33) abundance serves as a direct, quantifiable index of Aβ degradation activity rather than Aβ production [2].

Proteolytic Processing Cathepsin B Aβ Clearance

Immunogenic Utility of Aβ(1-33): Containing Both B and T Cell Epitopes of Aβ(1-42)

In comparative immunization studies, mice immunized with Aβ(1-33) generated anti-oligomeric Aβ IgG antibody titers that were equivalent to those elicited by full-length Aβ(1-42) [1]. Aβ(1-33) contains both the immunodominant B cell epitope (within residues 1–15) and the T cell epitope (within residues 15–33) of Aβ(1-42), enabling it to function as a complete immunogen without the C-terminal aggregation-prone and potentially toxic residues 34–42 [1][2]. This property makes Aβ(1-33) a safer alternative to fibrillar Aβ(1-42) in active immunotherapy research, as it avoids the risk of inducing autoreactive T cell responses against the aggregation-associated C-terminal region [2].

Alzheimer's Vaccine B Cell Epitope T Cell Epitope Active Immunotherapy

Optimal Procurement and Application Scenarios for Beta-Amyloid (1-33) Based on Quantified Differentiation Evidence


Non-Toxic Control Peptide for Neuronal Viability and Neuroprotection Assays

In experimental designs comparing the neurotoxic effects of Aβ(1-40) or Aβ(1-42) on primary neurons or neuronal cell lines, Aβ(1-33) should be used as the non-toxic, soluble negative control peptide. As demonstrated by the lack of apoptotic signaling in rat cortical neuron cultures even at 10 µM [1], Aβ(1-33) provides a genuine baseline for cell viability that is structurally cognate to the neurotoxic peptides, avoiding confounds introduced by scrambled peptide controls that differ in amino acid composition and physicochemical properties.

Standard Reference Material for Aggregation and Fibrillogenesis Inhibition Screens

For high-throughput screening of small-molecule inhibitors of Aβ aggregation using thioflavin T (ThT) fluorescence or dynamic light scattering (DLS) assays, Aβ(1-33) serves as an ideal non-aggregating reference standard. Its limited fibrillogenic capacity (≤1.0 nm² solvent-accessible surface area per residue) [2] and inherent solubility allow it to define the monomeric baseline against which aggregation of Aβ(1-40) or Aβ(1-42) is measured. This is particularly valuable for establishing Z'-factor quality control metrics in screening assay validation.

Pathway-Specific Readout for Aβ Clearance Pharmacodynamic Studies

In preclinical pharmacodynamic studies of Aβ-degrading protease activators (e.g., Cathepsin B or IDE enhancers), monitoring the generation of Aβ(1-33) by quantitative mass spectrometry (MALDI-TOF/TOF or LC-MS/MS) provides a pathway-specific pharmacodynamic biomarker that is independent of γ-secretase-mediated Aβ production [3]. This avoids the interpretive ambiguity associated with measuring total Aβ(1-40) or Aβ(1-42), which reflect the net balance of production and clearance.

Safer Immunogen for Active Aβ Immunotherapy and Vaccine Formulation Research

For research groups developing active immunization strategies targeting Aβ, Aβ(1-33) represents a complete immunogen containing both the B cell epitope (residues 1–15) and the T cell epitope (residues 15–33) of Aβ(1-42) [4], while lacking the C-terminal residues 34–42 associated with fibril formation and potential autoreactive T cell epitopes. This fragment should be prioritized over full-length Aβ(1-42) fibrils when designing safer peptide-based Alzheimer's vaccines for preclinical efficacy testing.

Quote Request

Request a Quote for Beta-Amyloid (1-33)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.